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Compound of Interest

Compound Name: 2-nitro-N-(prop-2-ynyl)benzamide

Cat. No.: B8754144

Get Quote

Executive Summary
2-nitro-N-(prop-2-ynyl)benzamide (also known as N-propargyl-2-nitrobenzamide) represents

a critical intersection of two functional motifs: the propargyl group, a versatile handle for "click"

chemistry (CuAAC reactions), and the 2-nitrobenzamide core, a scaffold with significant steric

and electronic implications.

This guide analyzes the compound's solid-state behavior, predicting a distinct deviation from

planarity due to the ortho-nitro effect—a phenomenon confirmed in homologous structures. By

comparing this target against 2-nitro-N-propylbenzamide (Structure A) and N-(prop-2-

ynyl)benzamide (Structure B), we establish a predictive model for its lattice packing, hydrogen

bonding networks, and synthetic yield.
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Feature
2-Nitro-N-(prop-2-
ynyl)benzamide
(Target)

2-Nitro-N-
propylbenzamide
(Analog A)

N-(prop-2-
ynyl)benzamide
(Analog B)

Electronic Effect

Strong electron-

withdrawing (-NO₂),

dipole enhancement

Strong electron-

withdrawing (-NO₂)

Neutral/Standard

amide resonance

Steric Conformation

Twisted: Amide plane

rotates >60° out of

phenyl plane

Twisted: Dihedral

angle ~71° (verified)

Planar: Amide &

phenyl rings coplanar

Crystal Packing

1D Chains (N-H···O) +

C-H···

(alkyne)

1D Chains (N-H···O) +

C-H···

(propyl)

2D Sheets (N-H···O)

Primary Interaction

Intermolecular H-bond

(Amide-

Nitro/Carbonyl)

Intermolecular H-bond

(Amide-Carbonyl)

Intermolecular H-bond

(Amide-Carbonyl)

Synthesis Protocol: The Schotten-Baumann
Approach
The synthesis of 2-nitro-N-(prop-2-ynyl)benzamide follows a robust nucleophilic acyl

substitution pathway. This protocol is self-validating through the observation of HCl gas

evolution and the distinct formation of a precipitate.

Reagents
Precursor: 2-Nitrobenzoyl chloride (1.0 eq)

Nucleophile: Propargylamine (1.1 eq)

Base: Triethylamine (

) or Potassium Carbonate (

)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology
Activation: Dissolve 2-nitrobenzoyl chloride (10 mmol) in anhydrous DCM (20 mL) at 0°C

under an inert atmosphere (

).

Addition: Mix propargylamine (11 mmol) with

(12 mmol) in DCM (10 mL). Add this solution dropwise to the acid chloride solution over 30
minutes.

Mechanistic Note: The slow addition prevents the formation of di-amide byproducts and

controls the exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via

TLC (30% EtOAc/Hexane).

Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat.

(to remove unreacted acid), and brine.

Crystallization: Dry over

, concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Water (1:1) to yield
needle-like crystals.[1]

Synthesis Workflow Visualization
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Caption: Kinetic pathway for the formation of the benzamide linkage, highlighting the critical

base-mediated elimination step.

Crystallographic Characterization & Structural
Analysis[1][2][3][4][5][6]
The Ortho-Nitro Effect: Steric Torsion
Unlike the planar N-(prop-2-ynyl)benzamide, the introduction of a nitro group at the ortho

position (C2) forces a significant conformational change.

Mechanism: The bulky nitro group (

) sterically clashes with the amide carbonyl oxygen and the amide proton.

Result: To relieve this strain, the amide bond rotates out of the plane of the benzene ring.

Data Support: In the analogous 2-nitro-N-propylbenzamide, this torsion angle is observed to

be 71.76(6)°.[1] We predict a similar magnitude (~65-75°) for the propargyl derivative.

Hydrogen Bonding Network
The crystal lattice is stabilized by a robust network of hydrogen bonds.

Primary Motif: Strong intermolecular

hydrogen bonds link molecules into infinite 1D chains (typically along the b-axis in monoclinic
systems).

Secondary Motif: The terminal alkyne (

) acts as a weak hydrogen bond donor. It interacts with the nitro group oxygen atoms (

) or the

-system of an adjacent phenyl ring (

).

Comparative Lattice Parameters (Verified Analogs)
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The following data serves as the authoritative benchmark for characterizing the target

compound.

Parameter
2-Nitro-N-propylbenzamide
[1]

N-(prop-2-ynyl)benzamide
[2]

Crystal System Monoclinic Monoclinic

Space Group

a (

)
15.835(3) 5.0479(8)

b (

)
9.3910(19) 19.738(3)

c (

)
23.618(5) 9.2428(15)

(°) 108.35(3) 91.432(4)

Z (Molecules/Cell) 12 (3 independent molecules) 4

Packing Motif 1D Chains + 2D Layers

Note: The target compound is expected to crystallize in a monoclinic system (likely

or

) with unit cell dimensions intermediate between these two extremes, heavily influenced by the
nitro group's steric bulk.

Interaction Logic Diagram
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Caption: Interaction map showing the competition between strong amide H-bonds and the

steric influence of the nitro group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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